molecular formula C17H18O2 B12437977 1-[4-(3-Methyl-5-ethyl-phenoxy)-phenyl]-ethanone CAS No. 887575-37-3

1-[4-(3-Methyl-5-ethyl-phenoxy)-phenyl]-ethanone

Cat. No.: B12437977
CAS No.: 887575-37-3
M. Wt: 254.32 g/mol
InChI Key: MKZSLGHLADHZLR-UHFFFAOYSA-N
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Description

1-[4-(3-Methyl-5-ethyl-phenoxy)-phenyl]-ethanone is an organic compound that belongs to the class of aromatic ketones It is characterized by the presence of a phenyl ring substituted with a phenoxy group, which in turn is substituted with methyl and ethyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[4-(3-Methyl-5-ethyl-phenoxy)-phenyl]-ethanone typically involves the following steps:

    Friedel-Crafts Acylation: The initial step involves the acylation of 4-(3-Methyl-5-ethyl-phenoxy)benzene with ethanoyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. This reaction introduces the ethanone group onto the aromatic ring.

    Purification: The crude product is then purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.

Chemical Reactions Analysis

Types of Reactions: 1-[4-(3-Methyl-5-ethyl-phenoxy)-phenyl]-ethanone undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the ethanone group to an alcohol.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.

    Substitution: Reagents like bromine or nitric acid can be used for halogenation or nitration reactions, respectively.

Major Products Formed:

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols.

    Substitution: Halogenated or nitrated derivatives.

Scientific Research Applications

1-[4-(3-Methyl-5-ethyl-phenoxy)-phenyl]-ethanone has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in studies involving enzyme interactions and metabolic pathways.

    Industry: Used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-[4-(3-Methyl-5-ethyl-phenoxy)-phenyl]-ethanone involves its interaction with specific molecular targets. The phenoxy and ethanone groups can participate in various chemical interactions, influencing biological pathways and enzyme activities. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

    1-[4-(3-Methyl-5-ethyl-phenoxy)-phenyl]-propanone: Similar structure with a propanone group instead of ethanone.

    1-[4-(3-Methyl-5-ethyl-phenoxy)-phenyl]-butanone: Contains a butanone group.

    1-[4-(3-Methyl-5-ethyl-phenoxy)-phenyl]-pentanone: Contains a pentanone group.

Uniqueness: 1-[4-(3-Methyl-5-ethyl-phenoxy)-phenyl]-ethanone is unique due to its specific combination of substituents and functional groups, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective.

Properties

CAS No.

887575-37-3

Molecular Formula

C17H18O2

Molecular Weight

254.32 g/mol

IUPAC Name

1-[4-(3-ethyl-5-methylphenoxy)phenyl]ethanone

InChI

InChI=1S/C17H18O2/c1-4-14-9-12(2)10-17(11-14)19-16-7-5-15(6-8-16)13(3)18/h5-11H,4H2,1-3H3

InChI Key

MKZSLGHLADHZLR-UHFFFAOYSA-N

Canonical SMILES

CCC1=CC(=CC(=C1)C)OC2=CC=C(C=C2)C(=O)C

Origin of Product

United States

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